molecular formula C24H23ClN4O4 B11431209 N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylbutanamide

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylbutanamide

Cat. No.: B11431209
M. Wt: 466.9 g/mol
InChI Key: ROWWNDRRIMYREO-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROPAN-2-YL)BUTANAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and an isoindoline moiety

Preparation Methods

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROPAN-2-YL)BUTANAMIDE involves multiple steps, starting with the preparation of the oxadiazole ring and the isoindoline moiety. The synthetic route typically includes:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Preparation of the Isoindoline Moiety: This involves the reaction of phthalic anhydride with primary amines to form isoindoline derivatives.

    Coupling Reactions: The final step involves coupling the oxadiazole and isoindoline intermediates with the chlorophenyl group and the butanamide chain under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROPAN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROPAN-2-YL)BUTANAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for polymers or other advanced materials.

Mechanism of Action

The mechanism by which N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROPAN-2-YL)BUTANAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROPAN-2-YL)BUTANAMIDE include other oxadiazole derivatives and isoindoline-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROPAN-2-YL)BUTANAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23ClN4O4

Molecular Weight

466.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylbutanamide

InChI

InChI=1S/C24H23ClN4O4/c1-15(2)29(14-20-26-22(27-33-20)16-9-11-17(25)12-10-16)21(30)8-5-13-28-23(31)18-6-3-4-7-19(18)24(28)32/h3-4,6-7,9-12,15H,5,8,13-14H2,1-2H3

InChI Key

ROWWNDRRIMYREO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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